2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclopropyl group, a phenyl group, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl(phenyl)methanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound serves as a boron source for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Cyclopropylboronic acid: Another boronic acid derivative with a cyclopropyl group.
Tetramethyl-1,3,2-dioxaborolane: A related compound without the cyclopropyl and phenyl groups.
Uniqueness
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, a phenyl group, and a dioxaborolane ring. This structural arrangement provides distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications .
Properties
CAS No. |
1839662-48-4 |
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Molecular Formula |
C16H23BO2 |
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14(13-10-11-13)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
LPRSWHZLECLICP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2CC2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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